molecular formula C14H25NO4 B1469938 1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid CAS No. 2197430-76-3

1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1469938
M. Wt: 271.35 g/mol
InChI Key: OYCXEMDWDDPRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of such compounds typically involves the use of Boc reagents . A straightforward method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular formula of “1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid” is C14H25NO6 . It is a solid compound at 20 degrees Celsius .


Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystalline solid . It has a melting point of 111.0 to 115.0 °C . Its specific rotation [a]20/D is -32.0 to -37.0 deg (C=0.6, MeOH) . It is soluble in methanol .

Future Directions

The Boc group continues to be one of the most commonly used protective groups in peptide synthesis . As such, research and development in this area are ongoing, with a focus on improving the efficiency and sustainability of the synthesis process .

properties

IUPAC Name

3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)9-7-8-15(10(9)11(16)17)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCXEMDWDDPRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-pyrrolidinecarboxylic acid

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